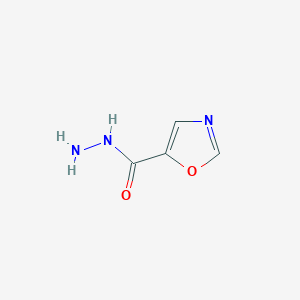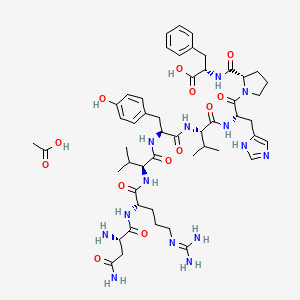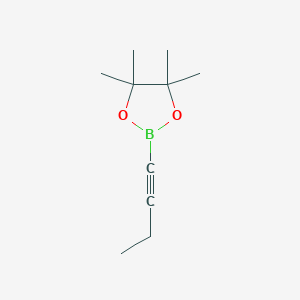
5-Chlor-2-(2,2,2-Trifluorethoxy)pyridin
Übersicht
Beschreibung
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine: is a chemical compound with the molecular formula C7H5ClF3NO and a molecular weight of 211.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoroethoxy group at the 2-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoroethoxy substituents on the biological activity of pyridine derivatives .
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex chemical entities .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical processes . The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule, thereby influencing its activity.
Cellular Effects
The effects of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, thereby impacting the production of proteins essential for various cellular functions.
Molecular Mechanism
At the molecular level, 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation or other factors. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites with distinct biological activities.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is transported and distributed through specific transporters or binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it needs to be in the right place within the cell to interact with its target biomolecules. The compound’s function can be significantly influenced by its subcellular distribution, affecting its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 5-chloropyridine-2-ol with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.
Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The chlorine atom at the 5-position can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 2-(2,2,2-Trifluoroethoxy)pyridine
- 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
- 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
Uniqueness: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific positioning of the chlorine and trifluoroethoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEAABIZRAHLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523715.png)
![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)





![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)

